4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid
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Overview
Description
4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid is a natural product found in Bridelia and Bridelia retusa with data available.
Scientific Research Applications
1. Corrosion Inhibition
Studies on benzimidazole derivatives based on hydroxyquinoline, including compounds related to 4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid, have demonstrated significant potential in corrosion inhibition. These compounds are effective against steel corrosion in acidic environments, highlighting their importance in industrial applications (Rbaa et al., 2020).
2. Fluorescence Probes Development
Research into the development of novel fluorescence probes to detect reactive oxygen species has identified derivatives of benzoic acid, similar to this compound, as promising candidates. These probes can be used to study the roles of reactive oxygen species in various biological and chemical applications (Setsukinai et al., 2003).
3. Anticancer Agent Synthesis
Compounds similar to this compound have been synthesized and evaluated as potential anticancer agents. They have shown efficacy in inhibiting cancer cell growth in laboratory settings, indicating their potential in cancer treatment (Soni et al., 2015).
4. Biological Activity
Derivatives of benzoic acid have shown a range of biological activities, including antimicrobial and molluscicidal effects. These findings suggest the potential for developing new pharmacological agents from similar compounds (Orjala et al., 1993).
Properties
CAS No. |
17844-11-0 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(6-methyl-4-oxoheptan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H20O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h4-7,10-11H,8-9H2,1-3H3,(H,17,18) |
InChI Key |
RHHYCUVNDLVGAX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)CC(C)C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(C)CC(=O)CC(C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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